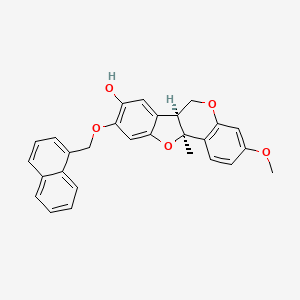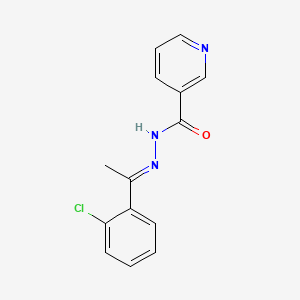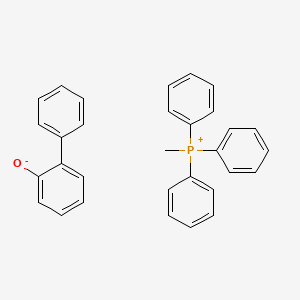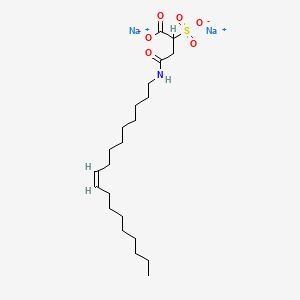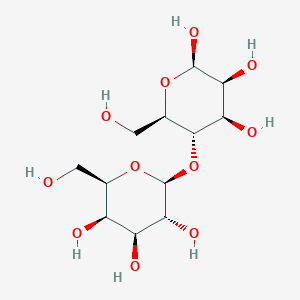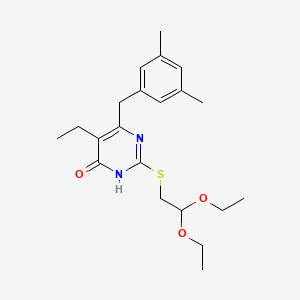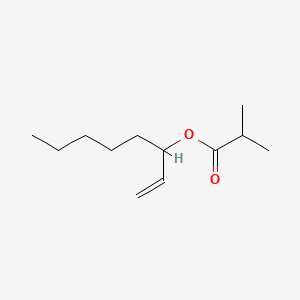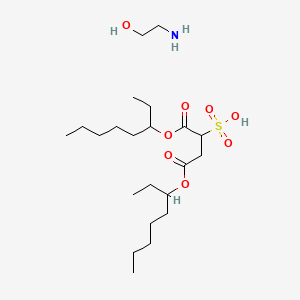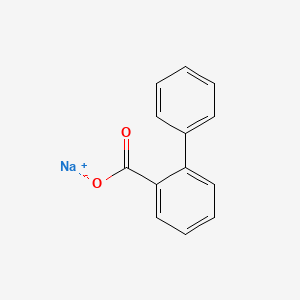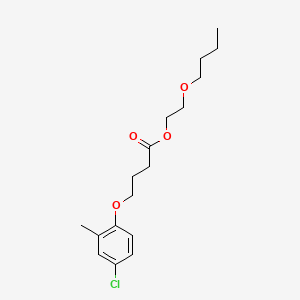![molecular formula C12H14O4Zn B12684177 zinc;tricyclo[5.2.1.02,6]decane-3,4-dicarboxylate CAS No. 93858-70-9](/img/structure/B12684177.png)
zinc;tricyclo[5.2.1.02,6]decane-3,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc;tricyclo[5.2.1.02,6]decane-3,4-dicarboxylate is a complex organometallic compound that features a zinc ion coordinated with a tricyclo[5.2.1.02,6]decane-3,4-dicarboxylate ligand. This compound is notable for its unique three-dimensional cage-like structure, which imparts distinct chemical and physical properties. The tricyclo[5.2.1.02,6]decane framework is a rigid, polycyclic structure that is often found in natural products and synthetic analogs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of zinc;tricyclo[5.2.1.02,6]decane-3,4-dicarboxylate typically involves the reaction of zinc salts with tricyclo[5.2.1.02,6]decane-3,4-dicarboxylic acid. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The zinc salt, often zinc acetate or zinc chloride, is dissolved in the solvent, and the tricyclo[5.2.1.02,6]decane-3,4-dicarboxylic acid is added slowly with stirring. The reaction mixture is then heated to reflux for several hours, after which the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using industrial-scale crystallization and filtration techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Zinc;tricyclo[5.2.1.02,6]decane-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The zinc ion can be substituted with other metal ions through ligand exchange reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Metal salts in aqueous or organic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the tricyclo[5.2.1.02,6]decane framework.
Reduction: Reduced forms of the tricyclo[5.2.1.02,6]decane ligand.
Substitution: Metal-substituted tricyclo[5.2.1.02,6]decane complexes.
Wissenschaftliche Forschungsanwendungen
Zinc;tricyclo[5.2.1.02,6]decane-3,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as a zinc ionophore, facilitating the transport of zinc ions across cell membranes.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of zinc;tricyclo[5.2.1.02,6]decane-3,4-dicarboxylate involves the coordination of the zinc ion with the tricyclo[5.2.1.02,6]decane-3,4-dicarboxylate ligand. This coordination complex can interact with various molecular targets, including enzymes and receptors, altering their activity. The zinc ion can also participate in redox reactions, influencing cellular oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tricyclo[5.2.1.02,6]decanedimethanol diacrylate: An acrylate monomer used in the synthesis of shape memory polymers.
Tricyclo[4.3.1.03,7]decane:
Uniqueness
Zinc;tricyclo[5.2.1.02,6]decane-3,4-dicarboxylate is unique due to its specific coordination with zinc, which imparts distinct chemical reactivity and biological activity. The rigid tricyclo[5.2.1.02,6]decane framework also provides structural stability, making it suitable for various applications .
Eigenschaften
CAS-Nummer |
93858-70-9 |
|---|---|
Molekularformel |
C12H14O4Zn |
Molekulargewicht |
287.6 g/mol |
IUPAC-Name |
zinc;tricyclo[5.2.1.02,6]decane-3,4-dicarboxylate |
InChI |
InChI=1S/C12H16O4.Zn/c13-11(14)8-4-7-5-1-2-6(3-5)9(7)10(8)12(15)16;/h5-10H,1-4H2,(H,13,14)(H,15,16);/q;+2/p-2 |
InChI-Schlüssel |
KPCFZJFIUXQRID-UHFFFAOYSA-L |
Kanonische SMILES |
C1CC2CC1C3C2C(C(C3)C(=O)[O-])C(=O)[O-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




